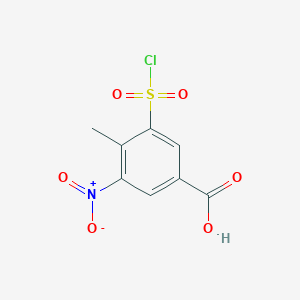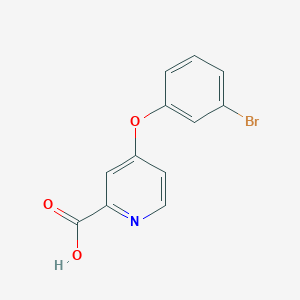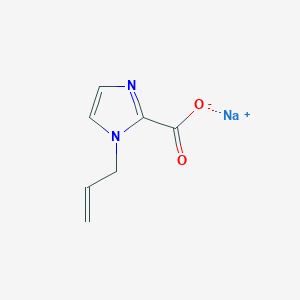
1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
概要
説明
The compound “1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is a complex organic molecule. It contains a prop-2-enoyl group, which is a type of unsaturated acyl group, and a carboxylic acid group, which is a common functional group in organic chemistry .
Chemical Reactions Analysis
The prop-2-enoyl group in this compound is a type of α,β-unsaturated carbonyl, which is often involved in reactions like conjugate addition or Michael addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties like solubility, melting point, and boiling point could be predicted based on its functional groups .科学的研究の応用
Synthetic Approaches and Derivatives
1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its derivatives have been explored in various synthetic approaches, contributing to the field of organic chemistry and drug development. For instance, diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has been employed to synthesize tetrahydroisoquinolines, leading to the synthesis of alkaloids like (+)-corlumine. This method showcases the utility of 1,2,3,4-tetrahydroquinoline derivatives in constructing complex and biologically significant molecules (Huber & Seebach, 1987).
Constrained Derivatives and Biological Activity
Research has also delved into creating doubly constrained 1-aminocyclopropane-1-carboxylic acid systems via remarkable cyclopropanation processes. Such endeavors highlight the structural diversity achievable with 1,2,3,4-tetrahydroquinoline frameworks and their potential in medicinal chemistry (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-12(15)14-7-3-4-9-8-10(13(16)17)5-6-11(9)14/h2,5-6,8H,1,3-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAGETFKNHKSIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
CAS RN |
1094284-48-6 | |
| Record name | 1-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B1461385.png)
amine](/img/structure/B1461386.png)
![2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B1461387.png)

![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)




![N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1461401.png)
amine](/img/structure/B1461402.png)